2,2,2-Trifluoroethyl butyrate

Catalog No.
S571274
CAS No.
371-27-7
M.F
C6H9F3O2
M. Wt
170.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trifluoroethyl butyrate

CAS Number

371-27-7

Product Name

2,2,2-Trifluoroethyl butyrate

IUPAC Name

2,2,2-trifluoroethyl butanoate

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

InChI

InChI=1S/C6H9F3O2/c1-2-3-5(10)11-4-6(7,8)9/h2-4H2,1H3

InChI Key

DEXWRCYOMLUJRF-UHFFFAOYSA-N

SMILES

CCCC(=O)OCC(F)(F)F

Synonyms

2,2,2-trifluoroethyl butyrate, 2-TFB

Canonical SMILES

CCCC(=O)OCC(F)(F)F

The exact mass of the compound 2,2,2-Trifluoroethyl butyrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2,2-Trifluoroethyl butyrate (TFEB) is a specialized fluorinated ester characterized by a boiling point of 113 °C and a flash point of 24 °C . In industrial and advanced research procurement, it is primarily sourced for two distinct, high-value applications: as a low-temperature, high-voltage co-solvent and additive in lithium-ion battery electrolytes, and as an irreversible acyl donor in biocatalytic transesterifications [1]. The incorporation of the strongly electron-withdrawing trifluoromethyl (-CF3) group fundamentally alters its electron density and steric profile compared to standard aliphatic esters, making it an indispensable material for processes requiring extreme electrochemical stability or mild, non-deactivating enzymatic acylation [2].

Substituting TFEB with its non-fluorinated analog, ethyl butyrate, or standard carbonate solvents (like ethyl methyl carbonate, EMC) critically compromises performance in frontier applications. In battery electrolytes, standard carbonates form tightly bound Li+ solvation complexes that freeze or severely impede ion transport at sub-zero temperatures, and they typically suffer anodic decomposition around 4.3 V [1]. TFEB's unique steric and electronic properties weaken Li+ coordination, enabling rapid low-temperature desolvation and pushing anodic stability beyond 5.0 V [2]. In biocatalytic procurement, replacing TFEB with cheaper vinyl esters (e.g., vinyl butyrate) results in the release of reactive enols that tautomerize into aldehydes, which can covalently deactivate expensive immobilized lipases over multiple cycles. TFEB, by contrast, releases benign 2,2,2-trifluoroethanol, preserving enzyme activity and process reproducibility [3].

Anodic Stability Enhancement for High-Voltage Cathodes

Standard ethylene carbonate (EC) based electrolytes are fundamentally limited by an anodic stability threshold of approximately 4.3 V vs. Li+/Li, leading to severe solvent degradation when paired with next-generation cathodes. The introduction of TFEB into the electrolyte matrix significantly shifts the oxidation potential. Experimental electrochemical tests demonstrate that TFEB-formulated electrolytes achieve a remarkably high anodic stability of at least 5.5 V vs. Li+/Li[1]. This robust oxidation resistance prevents the continuous decomposition of the electrolyte at the cathode-electrolyte interphase (CEI), making TFEB a critical enabler for 5 V-class lithium-ion systems.

Evidence DimensionAnodic Stability Limit (V vs. Li+/Li)
Target Compound Data≥ 5.5 V (TFEB-modified electrolyte)
Comparator Or Baseline~ 4.3 V (Standard EC-based electrolyte)
Quantified Difference> 1.2 V extension in electrochemical oxidation window
ConditionsElectrochemical stability window testing on high-voltage cathode systems (e.g., LNMO)

Allows battery manufacturers to procure a solvent that safely supports 5V high-energy-density cathodes without catastrophic electrolyte degradation.

Low-Temperature Li+ Solvation and Desolvation Kinetics

At sub-zero temperatures, the desolvation of Li+ ions becomes the primary kinetic bottleneck in lithium-ion batteries. Molecular dynamics simulations and low-temperature cycling data reveal that TFEB possesses a weaker electron donor ability and higher steric hindrance compared to standard linear carbonates like ethyl methyl carbonate (EMC). Consequently, the Li-O coordination peak value for TFEB is only about one-third that of EMC and EC [1]. This weakened solvation structure significantly lowers the desolvation energy barrier, allowing TFEB-based electrolytes to maintain high ionic conductivity and deliver up to 80% capacity retention at -40 °C, significantly outperforming non-fluorinated baselines and shorter-chain fluorinated esters like TFEA [2].

Evidence DimensionLi+ Coordination Peak Value (Solvation Strength)
Target Compound Data~1/3 of standard carbonate peak (TFEB)
Comparator Or BaselineStandard peak value (EMC/EC)
Quantified Difference66% reduction in solvent-Li+ coordination strength
ConditionsMolecular dynamics simulations of bulk electrolytes and low-temperature (-40 °C) battery cycling

Essential for formulating electrolytes deployed in aerospace, defense, or cold-climate systems where standard solvents freeze or fail.

Enzyme Preservation in Irreversible Transesterification

In the kinetic resolution of chiral alcohols (e.g., solketal), the choice of acyl donor dictates both the reaction equilibrium and the longevity of the biocatalyst. While vinyl butyrate is a common acyl donor, it releases unstable enols that form aldehydes, which can deactivate enzymes like Lipase AK or CAL-B. TFEB serves as a highly effective irreversible acyl donor because its leaving group, 2,2,2-trifluoroethanol, is an exceptionally weak nucleophile that cannot drive the reverse reaction. Reactions utilizing TFEB reach 96-98% conversion with >99% enantiomeric excess (ee) [1]. More importantly, because TFEB releases a benign, volatile byproduct (bp 74 °C), the immobilized enzyme can be reused for multiple cycles without the aldehyde-induced loss of enantioselectivity or activity seen with vinyl esters [2].

Evidence DimensionEnzyme Reusability and Byproduct Toxicity
Target Compound DataMultiple cycles with no deactivation (TFEB; benign 2,2,2-trifluoroethanol byproduct)
Comparator Or BaselineProgressive deactivation (Vinyl butyrate; reactive aldehyde byproduct)
Quantified DifferenceElimination of aldehyde-induced covalent enzyme deactivation
ConditionsLipase AK-catalyzed asymmetric acylation in diisopropyl ether at 25 °C

Dramatically lowers the operating cost of pharmaceutical biocatalysis by extending the active lifespan of expensive immobilized lipases.

High-Voltage Lithium-Ion Battery Manufacturing

Directly leverages TFEB's 5.5 V anodic stability to formulate electrolytes compatible with aggressive next-generation cathodes like LiNi0.5Mn1.5O4 (LNMO), preventing the solvent degradation seen with standard carbonates [1].

Cold-Climate and Aerospace Energy Storage

Utilizes TFEB's sterically hindered structure to weaken Li+ solvation, enabling rapid desolvation and sustained ionic conductivity at temperatures down to -40 °C, making it a critical additive for extreme-environment batteries [2].

Pharmaceutical Intermediate Biocatalysis

Applied as an irreversible acyl donor in the large-scale, lipase-catalyzed kinetic resolution of chiral alcohols and amines, where protecting the immobilized enzyme from reactive, aldehyde-forming byproducts is critical for cost-efficiency [3].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.5%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

371-27-7

Wikipedia

2,2,2-Trifluoroethyl butyrate

Dates

Last modified: 08-15-2023

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